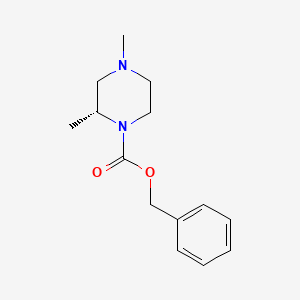![molecular formula C22H19ClFN7 B2721448 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine CAS No. 946343-73-3](/img/structure/B2721448.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine, also known as Trazodone, is a psychoactive drug that is primarily used for the treatment of depression and anxiety disorders. It is a member of the serotonin antagonist and reuptake inhibitor (SARI) class of drugs, which work by blocking the reuptake of serotonin in the brain, thereby increasing its availability and improving mood.
Scientific Research Applications
Potential Therapeutic Applications
- Antipsychotic Agents: Conformationally constrained butyrophenones and related compounds with affinities for dopamine and serotonin receptors have been synthesized and evaluated for their antipsychotic potential. These compounds, including those bearing piperazine moieties, have shown promise as neuroleptic drugs due to their receptor affinities and pharmacological profiles (Raviña et al., 2000).
- Anticancer Activities: A series of triazine derivatives bearing piperazine amide moieties have been investigated for their anticancer activities, especially against breast cancer cells. Certain derivatives demonstrated promising antiproliferative effects, highlighting the potential of piperazine-containing compounds in cancer therapy (Yurttaş et al., 2014).
Pharmacological Research
- CNS Agents: Research on 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines and related compounds has shown neuroleptic-like activity. This class of compounds, due to their structure-activity relationship, presents a novel approach to developing central nervous system agents with potential application in treating various neurological disorders (Hino et al., 1988).
- Phosphodiesterase Inhibitors: The synthesis of 7-benzylamino-6-chloro-2-piperazino-4-pyrrolidinopteridine derivatives has been explored for their inhibitory effects on cAMP-specific phosphodiesterase, an enzyme family known as PDE4. These compounds also induce growth inhibition in tumor cell lines, indicating their potential in developing new cancer treatments (Merz et al., 1998).
Molecular Synthesis and Evaluation
- Synthesis of Medicinal Intermediates: Studies have been conducted on the synthesis of N,N-substituted piperazines, highlighting their importance as medicinal intermediates. These compounds serve as building blocks for developing drugs with various pharmacological activities (Xue Weiliang, 2008).
Mechanism of Action
Target of Action
The primary targets of the compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and cellular environment. More research is needed to understand how these factors affect the compound’s action.
properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN7/c23-15-2-1-3-18(14-15)30-10-12-31(13-11-30)22-28-20-19(25-8-9-26-20)21(29-22)27-17-6-4-16(24)5-7-17/h1-9,14H,10-13H2,(H,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIYAYVNYXIPDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

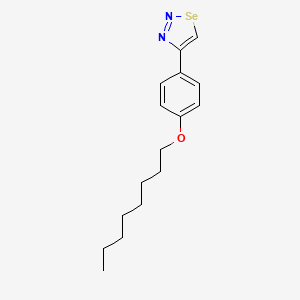
![(E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2721367.png)
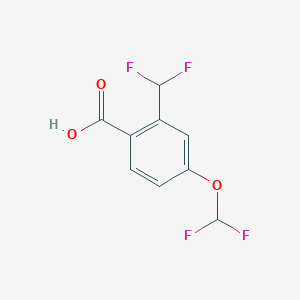
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide](/img/structure/B2721371.png)
![ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2721372.png)

![3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide](/img/no-structure.png)
![ethyl 4-({[3-oxo-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2721381.png)
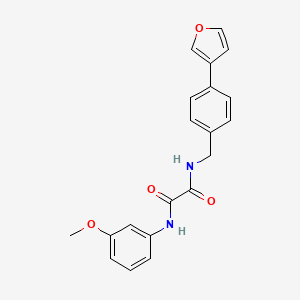

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea](/img/structure/B2721385.png)
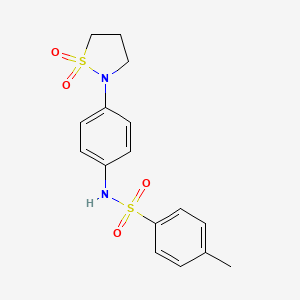
![4-[[2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetyl]amino]benzamide](/img/structure/B2721387.png)
